molecular formula C15H16O B1498741 3-(3,5-Dimethylphenyl)benzyl alcohol CAS No. 885964-02-3

3-(3,5-Dimethylphenyl)benzyl alcohol

Cat. No. B1498741
CAS RN: 885964-02-3
M. Wt: 212.29 g/mol
InChI Key: UIDIQLBXJKMKTK-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)benzyl alcohol is a chemical compound with the molecular formula C15H16O. It is also known by other names such as 3,5-dimethylphenyl methanol, 3,5-dimethylbenzyl alcohol, and 3,5-dimethylbenzenemethanol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a phenyl group with two methyl groups at the 3rd and 5th positions . The molecular weight of this compound is 212.29 g/mol.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.29 g/mol. Alcohols, in general, have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups . The solubility of alcohols in water is due to the formation of hydrogen bonds between water and alcohol molecules .

Scientific Research Applications

Photoreleasable Protecting Groups

  • Photoreleasable Protecting for Carboxylic Acids : The use of dimethylphenacyl chromophores as a new photoremovable protecting group for carboxylic acids is highlighted. This method is effective, with direct photolysis leading to the formation of corresponding carboxylic acids in high yields, demonstrating its utility in photochemical reactions (Klan, Zabadal, & Heger, 2000).

Catalysis

  • Alcoholysis Catalysis : The catalysis of alcoholysis reactions using manganese carbonyl bromide in the presence of dimethylphenylsilane is explored. This demonstrates the compound's potential in facilitating chemical reactions, providing insights into its catalytic applications (Gregg & Cutler, 1994).
  • Oxidative Coupling : The compound plays a role in the selective and efficient oxidative coupling of dimethylphenol, mediated by a hypervalent form of iodine. This process aids in the preparation of complex organic molecules (Boldron et al., 2005).

Sensing and Detection

  • Fluorescence Sensing : Research indicates the use of dimethylphenyl-based lanthanide-organic frameworks for luminescence sensing of benzaldehyde-based derivatives. This suggests its potential in developing fluorescence sensors for chemical detection (Shi et al., 2015).

Photochemistry

  • Photochemical Reactions : The role of dimethylamino benzyl alcohols and esters in photochemical reactions, including the generation of benzyl cations with low-energy triplet states, is studied. This research provides insights into the photochemical properties and reactions of these compounds (Perrotta, Winter, & Falvey, 2011).

Corrosion Inhibition

  • Mild Steel Protection : The application of dimethylphenyl-based compounds for corrosion inhibition in acidic solutions is investigated. This highlights the potential of these compounds in protecting metals from corrosion, which is crucial in industrial applications (Chafiq et al., 2020).

Organic Synthesis

  • Catalytic Conversions : The compound is involved in catalytic conversions in water, particularly in carbonylation and hydrocarboxylation reactions catalyzed by palladium complexes. This research underlines its role in facilitating complex organic syntheses (Verspui, Papadogianakis, & Sheldon, 1998).

properties

IUPAC Name

[3-(3,5-dimethylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDIQLBXJKMKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC(=C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654448
Record name (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885964-02-3
Record name 3′,5′-Dimethyl[1,1′-biphenyl]-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885964-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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